molecular formula C19H24O3 B14791838 (+)-Adrenosterone

(+)-Adrenosterone

Cat. No.: B14791838
M. Wt: 300.4 g/mol
InChI Key: RZRPTBIGEANTGU-YJVBKCKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Adrenosterone is a naturally occurring steroid hormone that is a metabolite of the adrenal hormone dehydroepiandrosterone (DHEA) It is known for its role in the biosynthesis of androgens and estrogens, which are critical for various physiological functions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Adrenosterone typically involves the oxidation of androst-4-ene-3,17-dione. One common method includes the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar oxidation processes. The use of biotechnological methods, such as microbial fermentation, is also explored to produce this compound more sustainably and efficiently.

Chemical Reactions Analysis

Types of Reactions

(+)-Adrenosterone undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to less oxidized forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of catalysts.

Major Products Formed

    Oxidation: Androstenedione derivatives.

    Reduction: Androstanediol derivatives.

    Substitution: Halogenated steroids.

Scientific Research Applications

(+)-Adrenosterone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various steroid hormones.

    Biology: Studied for its role in the endocrine system and its effects on hormone regulation.

    Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and treatment of adrenal insufficiency.

    Industry: Utilized in the production of steroid-based pharmaceuticals.

Mechanism of Action

(+)-Adrenosterone exerts its effects by interacting with specific enzymes and receptors in the body. It primarily targets the enzyme 11β-hydroxysteroid dehydrogenase, which is involved in the conversion of cortisone to cortisol. This interaction influences the levels of active glucocorticoids, thereby affecting various physiological processes such as metabolism, immune response, and stress regulation.

Comparison with Similar Compounds

(+)-Adrenosterone is compared with other similar compounds like:

    Androstenedione: Another steroid hormone involved in the biosynthesis of androgens and estrogens.

    Dehydroepiandrosterone (DHEA): A precursor to this compound and other steroid hormones.

    Testosterone: A primary male sex hormone with similar biosynthetic pathways.

Uniqueness

This compound is unique due to its specific role in the regulation of glucocorticoid levels and its potential therapeutic applications in managing adrenal-related disorders.

Properties

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

(10R,13S)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,17-trione

InChI

InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,17H,3-8,10H2,1-2H3/t13?,14?,17?,18-,19-/m0/s1

InChI Key

RZRPTBIGEANTGU-YJVBKCKTSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CCC3C2C(=O)C[C@]4(C3CCC4=O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4=O)C

Origin of Product

United States

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